

Application Notes and Protocols: ICG-Amine Labeling of Proteins and Peptides

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Compound of Interest

Compound Name: ICG-amine

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Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various medical diagnostic applications.^{[1][2]} Its peak spectral absorption and emission in the NIR window (around 800 nm) allows for deep tissue penetration of light, making it an ideal candidate for in vivo imaging.^{[1][3]} By conjugating ICG to specific proteins and peptides, such as antibodies or therapeutic molecules, researchers can create targeted probes for fluorescence-guided surgery, tumor localization, and tracking of drug delivery.^[4]

This document provides detailed protocols for the labeling of proteins and peptides with amine-functionalized ICG derivatives. While direct labeling of primary amines on proteins is commonly achieved with ICG-NHS esters, this guide will also cover the use of **ICG-amine** for conjugation to carboxyl groups, a useful technique for proteins or peptides where primary amines are limited or need to be preserved for function.

Principle of ICG-Amine Labeling

There are two primary strategies for labeling proteins and peptides using ICG derivatives that target common functional groups:

- **Labeling of Primary Amines with ICG-NHS Ester:** This is the most common method for labeling proteins, as they typically have abundant primary amines on the side chains of

lysine residues and at the N-terminus. The N-hydroxysuccinimide (NHS) ester of ICG reacts directly with these primary amines under mild alkaline conditions to form a stable amide bond.

- **Labeling of Carboxyl Groups with ICG-Amine:** This method is employed when targeting carboxyl groups on aspartic acid, glutamic acid residues, or the C-terminus of a protein or peptide. It requires a two-step reaction involving the activation of the carboxyl group with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated intermediate then readily reacts with the primary amine of **ICG-amine** to form a stable amide bond.

Materials and Reagents

- Protein or peptide of interest
- Amine-reactive ICG derivative (e.g., ICG-NHS ester or **ICG-amine**)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 1 M sodium bicarbonate or 1 M phosphate buffer (pH 8.5-9.0) for ICG-NHS ester labeling.
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 for EDC/NHS activation.
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Purification column (e.g., size-exclusion chromatography spin column or gel filtration column)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4
- Spectrophotometer

- Microcentrifuge

Experimental Protocols

Protocol 1: Labeling of Protein/Peptide Primary Amines with ICG-NHS Ester

This protocol is optimized for labeling primary amines on proteins such as antibodies.

1. Preparation of Protein Solution:

- Dissolve the protein in 1X PBS at a concentration of 2-10 mg/mL.
- Important: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizing proteins (e.g., BSA, gelatin), as these will compete for reaction with the ICG-NHS ester. If necessary, dialyze the protein solution against 1X PBS.

2. Preparation of ICG-NHS Ester Stock Solution:

- Allow the vial of ICG-NHS ester to equilibrate to room temperature before opening.
- Add anhydrous DMSO to the vial to prepare a 10-20 mM stock solution. Vortex briefly to ensure the dye is fully dissolved.
- Note: This solution should be used promptly as the NHS ester is susceptible to hydrolysis.

3. Conjugation Reaction:

- Adjust the pH of the protein solution to 8.5 ± 0.5 by adding 1/10th volume of 1 M sodium bicarbonate or phosphate buffer (pH 9.0).
- Add the ICG-NHS ester stock solution to the protein solution at a starting molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.
- Incubate the reaction for 1 hour at room temperature or 10 minutes at 37°C, with gentle mixing and protected from light.

4. Purification of the ICG-Protein Conjugate:

- Following incubation, purify the conjugate from unreacted dye using a size-exclusion chromatography spin column or a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS.
- Collect the fractions containing the labeled protein, which will be visibly green and will elute first.

Protocol 2: Labeling of Protein/Peptide Carboxyl Groups with ICG-Amine and EDC/NHS

This protocol is for labeling carboxyl groups on proteins or peptides.

1. Preparation of Protein/Peptide Solution:

- Dissolve the protein or peptide in Activation Buffer (0.1 M MES, pH 4.5-6.0) at a suitable concentration.

2. Activation of Carboxyl Groups:

- Add EDC and NHS to the protein/peptide solution. A 2- to 10-fold molar excess of EDC and NHS over the number of carboxyl groups is a good starting point.
- Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

3. Preparation of **ICG-Amine** Solution:

- Dissolve **ICG-amine** in anhydrous DMSO to a concentration of 10-20 mM.

4. Conjugation Reaction:

- Add the **ICG-amine** solution to the activated protein/peptide solution. A 2- to 5-fold molar excess of **ICG-amine** relative to the activated carboxyl groups is recommended.
- Adjust the pH of the reaction mixture to 7.2-8.0 by adding a suitable buffer (e.g., PBS).
- Incubate the reaction for 2 hours at room temperature, protected from light.

5. Quenching and Purification:

- Quench the reaction by adding a solution containing a primary amine (e.g., Tris-HCl or hydroxylamine).
- Purify the ICG-conjugate as described in Protocol 1, Step 4.

Characterization of ICG-Protein/Peptide Conjugates

The degree of substitution (DOS), which is the average number of ICG molecules per protein/peptide molecule, is a critical parameter to determine.

1. Spectrophotometric Analysis:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the maximum absorbance of ICG (~785 nm, A_{max}).

2. Calculation of Degree of Substitution (DOS):

The DOS can be calculated using the following equations:

- Protein Concentration (M): $[Protein] = (A_{280} - (A_{max} \times CF)) / \epsilon_{protein}$ where:
 - CF is the correction factor for the absorbance of ICG at 280 nm (typically ~0.05-0.07).
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
- Dye Concentration (M): $[Dye] = A_{max} / \epsilon_{dye}$ where:
 - ϵ_{dye} is the molar extinction coefficient of ICG at its A_{max} (approximately 230,000 M⁻¹cm⁻¹).
- Degree of Substitution (DOS): $DOS = [Dye] / [Protein]$

An optimal DOS for most antibodies is between 2 and 10. Higher DOS can lead to reduced fluorescence due to quenching and may affect the biological activity of the protein.

Data Presentation

Parameter	ICG-NHS Ester Labeling	ICG-Amine Labeling (with EDC/NHS)
Target Functional Group	Primary amines (-NH ₂)	Carboxyl groups (-COOH)
Protein Concentration	2-10 mg/mL	Dependent on protein
Reaction pH	8.0-9.0	Activation: 4.5-6.0; Conjugation: 7.2-8.0
Dye:Protein Molar Ratio	5:1 to 20:1 (start with 10:1)	2:1 to 5:1 (ICG-amine to activated carboxyls)
Reaction Time	1 hour at RT or 10 min at 37°C	2 hours at RT
Optimal DOS (Antibodies)	2-10	Dependent on application

Storage and Stability

- ICG Dyes: Store at $\leq -15^{\circ}\text{C}$, protected from light and moisture. Reconstituted DMSO stock solutions can be stored at $\leq -15^{\circ}\text{C}$ for up to two weeks.
- ICG-Protein Conjugates: Store at 4°C for up to two months in the presence of a carrier protein (e.g., 0.1% BSA) and a bacteriostatic agent (e.g., 2 mM sodium azide), protected from light. For long-term storage, aliquot and store at $\leq -60^{\circ}\text{C}$.

Troubleshooting

Issue	Possible Cause	Solution
Low Labeling Efficiency	Presence of interfering substances (Tris, glycine, azide).	Dialyze protein against PBS before labeling.
Low protein concentration.	Concentrate protein to >2 mg/mL.	
Incorrect pH.	Ensure reaction buffer pH is optimal (8.0-9.0 for NHS ester).	
Inactive dye.	Use freshly prepared dye solution.	
Protein Precipitation	High degree of labeling.	Reduce the dye:protein molar ratio.
High concentration of DMSO.	Keep DMSO concentration below 10% in the final reaction mix.	
Poor Separation of Free Dye	Inappropriate purification method.	Use a size-exclusion column with the correct molecular weight cutoff.

Visualizations



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